An In-Depth Technical Guide to Benazepril-d5: Structure, Properties, and Bioanalytical Applications
An In-Depth Technical Guide to Benazepril-d5: Structure, Properties, and Bioanalytical Applications
This guide provides a comprehensive technical overview of Benazepril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Designed for researchers, medicinal chemists, and analytical scientists, this document delves into the molecule's core chemical characteristics, its critical role in modern bioanalysis, and the robust methodologies that ensure its effective application.
Introduction: The Significance of Stable Isotope Labeling
Benazepril is a widely prescribed prodrug for the management of hypertension and congestive heart failure.[1][2][3] Following administration, it undergoes rapid de-esterification by hepatic esterases to form its pharmacologically active metabolite, benazeprilat.[3][4][5] Accurate quantification of benazepril and benazeprilat in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[6][7]
Benazepril-d5 serves as an ideal internal standard for these analytical applications.[4][6] As a stable isotope-labeled (SIL) analog, it exhibits physicochemical properties nearly identical to the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, providing a precise mechanism for correcting analytical variability and enhancing the accuracy of quantification.[6]
Section 1: Chemical Structure and Physicochemical Properties
The key distinction of Benazepril-d5 lies in the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring.[8] This specific placement is strategic; the C-D bonds are stronger than C-H bonds, and their location on a stable aromatic ring prevents back-exchange of deuterium for hydrogen under typical physiological and analytical conditions, ensuring isotopic stability.
The IUPAC name for Benazepril-d5 is 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid.[8]
Caption: Chemical structure of Benazepril-d5.
Table 1: Comparison of Physicochemical Properties
| Property | Benazepril | Benazepril-d5 Hydrochloride |
| Molecular Formula | C₂₄H₂₈N₂O₅ | C₂₄H₂₄D₅ClN₂O₅ |
| Molecular Weight | 424.49 g/mol | 465.98 g/mol |
| Monoisotopic Mass | 424.200 g/mol | 429.231 g/mol [8] |
| CAS Number | 86541-75-5 | 1279026-26-4 |
| Appearance | White to off-white powder[9] | Solid |
| Melting Point | 188-190 °C[9][10] | Not specified |
| pKa | 4.55[9] | Not specified |
The addition of five deuterium atoms results in a predictable mass shift of +5 Da, which is fundamental to its utility in mass spectrometry-based assays. Other properties such as polarity, solubility, and chromatographic retention time remain virtually unchanged, fulfilling the primary requirement for an ideal internal standard.
Section 2: Application as an Internal Standard in LC-MS/MS Bioanalysis
The gold standard for quantifying small molecules like benazepril in complex biological matrices such as plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard like Benazepril-d5 is considered best practice and is recommended by regulatory bodies for its ability to produce highly accurate and precise results.[6][11]
Causality of Experimental Choices:
-
Why Benazepril-d5? It co-elutes with the unlabeled analyte (benazepril), meaning they experience the exact same analytical conditions (e.g., matrix effects, ionization suppression/enhancement) simultaneously. The ratio of the analyte peak area to the internal standard peak area remains constant even if sample loss occurs during preparation or signal intensity fluctuates. This ratiometric measurement is the cornerstone of its effectiveness.
-
Why Tandem Mass Spectrometry (MS/MS)? MS/MS provides exceptional specificity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise, allowing for sensitive detection even at low concentrations.
Caption: Bioanalytical workflow using Benazepril-d5.
Detailed Experimental Protocol: Quantification in Human Plasma
This protocol describes a self-validating system for the simultaneous quantification of benazepril and its active metabolite, benazeprilat, using Benazepril-d5 as the internal standard for benazepril. A separate internal standard for benazeprilat (e.g., Benazeprilat-d5) would typically be included.
1. Preparation of Standards:
-
Prepare a primary stock solution of benazepril and Benazepril-d5 (e.g., 1 mg/mL) in methanol.
-
Create a series of working standard solutions by serially diluting the benazepril stock to prepare calibration curve standards (e.g., ranging from 5-500 ng/mL).[11]
-
Prepare a working internal standard solution of Benazepril-d5 at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Benazepril-d5 working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This high ratio of organic solvent ensures efficient protein crashing.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
The following tables provide typical starting conditions that must be optimized for the specific instrumentation used.
Table 2: Suggested Liquid Chromatography (LC) Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good reversed-phase retention for moderately polar compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI.[12][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good peak shape.[13] |
| Flow Rate | 0.4 mL/min | Standard flow for analytical LC-MS. |
| Gradient | Start at 10% B, ramp to 90% B, hold, then re-equilibrate | Gradient elution is necessary to separate the more polar benazeprilat from benazepril. |
| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |
Table 3: Suggested Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benazepril and its analogs contain basic nitrogen atoms that are readily protonated.[13] |
| MRM Transition (Benazepril) | m/z 425.5 → m/z 397.5[12] | Precursor ([M+H]⁺) to a stable product ion. |
| MRM Transition (Benazeprilat) | m/z 397.5 → m/z 292.2 | Precursor ([M+H]⁺) to a stable product ion. |
| MRM Transition (Benazepril-d5) | m/z 430.5 → m/z 402.5 | Precursor ([M+d5+H]⁺) to a corresponding stable product ion. |
| Collision Energy | Optimize experimentally | Must be optimized for each transition to maximize product ion signal. |
4. Data Analysis and Validation:
-
A calibration curve is constructed by plotting the peak area ratio (Benazepril/Benazepril-d5) against the nominal concentration of the calibrators.
-
The concentration of benazepril in unknown samples is determined by interpolating their peak area ratios from this curve.
-
The method must be validated according to regulatory guidelines (e.g., FDA or ICH), assessing linearity, accuracy, precision, recovery, and stability to ensure it is trustworthy and fit for purpose.[13][14]
Conclusion
Benazepril-d5 is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its chemical and isotopic stability, combined with physicochemical properties that mimic its non-labeled counterpart, establish it as the benchmark internal standard for the bioanalysis of benazepril. The implementation of robust, validated LC-MS/MS methods utilizing Benazepril-d5 enables researchers and clinicians to obtain high-quality, reliable data, ultimately supporting the safe and effective use of benazepril in therapeutic applications.
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